Silthiofam

Catalog No.
S543193
CAS No.
175217-20-6
M.F
C13H21NOSSi
M. Wt
267.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silthiofam

CAS Number

175217-20-6

Product Name

Silthiofam

IUPAC Name

4,5-dimethyl-N-prop-2-enyl-2-trimethylsilylthiophene-3-carboxamide

Molecular Formula

C13H21NOSSi

Molecular Weight

267.46 g/mol

InChI

InChI=1S/C13H21NOSSi/c1-7-8-14-12(15)11-9(2)10(3)16-13(11)17(4,5)6/h7H,1,8H2,2-6H3,(H,14,15)

InChI Key

MXMXHPPIGKYTAR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)NCC=C)[Si](C)(C)C)C

Solubility

Soluble in DMSO

Synonyms

Silthiofam; MON-65500; MON 65500; MON65500; Silthiopham; Latitude;

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC=C)[Si](C)(C)C)C

Description

The exact mass of the compound Silthiofam is 267.1113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. It belongs to the ontological category of organosilicon compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Fungicide for Seed Treatment in Agriculture

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

Silthiofam is a synthetic compound classified as a monocarboxylic acid amide, with the molecular formula C13H21NOSSiC_{13}H_{21}NOSSi and a relative molecular mass of approximately 267.47 g/mol. It is primarily recognized for its application as a fungicide, specifically targeting various fungal pathogens in agricultural settings. The compound is characterized by its beige powder form when produced as a technical material, and it is free from visible extraneous matter and modifying agents . Silthiofam is also known by its CAS Registry number 175217-20-6.

The exact mechanism by which silthiofam inhibits fungal growth is not fully understood. However, research suggests it might interfere with ergosterol biosynthesis, a crucial component of fungal cell membranes []. Further research is needed to elucidate the precise mode of action.

Typical of amides and thiophene derivatives. Notably, it can be synthesized through the formal condensation of the carboxy group from 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid with an appropriate amine . The synthesis process involves multiple steps, including cycloaddition reactions and the use of isocyanates, which are common in creating acetylenic amides .

Silthiofam exhibits significant antifungal properties, making it effective against various plant pathogens. Its mode of action involves disrupting the normal cellular processes of fungi, thus inhibiting their growth and reproduction. Studies have shown that silthiofam acts as an adenine nucleotide analog, which interferes with the metabolic pathways essential for fungal survival . The compound has demonstrated efficacy in vitro against several fungal species that affect crops, contributing to its popularity in agricultural applications.

The synthesis of silthiofam has been explored through various methods. One notable route involves six chemical steps starting from inexpensive precursors such as 3-chloro-2-butanone and methyl 3-thiophenecarboxylate, achieving yields around 60% . Another approach includes cycloaddition reactions involving 3-mercapto-2-butanone and N-(2-propenyl)-3-trimethylsilylpropynamide, illustrating the versatility of synthetic pathways available for this compound .

Silthiofam is primarily used as a fungicide in agriculture. It is effective against a range of fungal diseases affecting crops such as wheat and other cereals. The compound's ability to inhibit fungal growth makes it a valuable tool for farmers seeking to protect their yields from disease. Additionally, its unique chemical structure allows it to be integrated into various formulations for enhanced efficacy and stability in field applications .

Research on silthiofam's interactions with other compounds has indicated that it may exhibit synergistic effects when combined with other fungicides or agricultural chemicals. These studies are crucial for understanding how silthiofam can be effectively used in integrated pest management strategies to maximize its antifungal activity while minimizing potential resistance development in target pathogens .

Silthiofam shares structural similarities with several other compounds used in agricultural applications. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
Triazole FungicidesTriazole-basedBroad-spectrum activity against various fungi
Azole FungicidesAzole-basedInhibit ergosterol synthesis, affecting cell membrane
Pyrimidine DerivativesPyrimidine-basedTarget DNA synthesis and cellular division

Uniqueness of Silthiofam:

  • Silthiofam's specific mechanism as an adenine nucleotide analog differentiates it from other fungicides that primarily target ergosterol synthesis or cell division.
  • Its unique chemical structure allows for effective application against resistant fungal strains that may not respond to traditional fungicides.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

267.1113

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5991I541GW

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 1 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

175217-20-6

Wikipedia

Silthiofam

Use Classification

Agrochemicals -> Fungicides
Pharmaceuticals
Fungicides

Dates

Modify: 2023-08-15
1: Yun Y, Yu F, Wang N, Chen H, Yin Y, Ma Z. Sensitivity to silthiofam, tebuconazole and difenoconazole of Gaeumannomyces graminis var. tritici isolates from China. Pest Manag Sci. 2012 Aug;68(8):1156-63. doi: 10.1002/ps.3277. Epub 2012 Mar 12. PubMed PMID: 22411909.
2: Chen X, Li Z, Cao Z, Cao X, Chen M. [Determination of six novel amide fungicides in vegetables and fruits by liquid chromatography-tandem mass spectrometry]. Se Pu. 2013 Oct;31(10):954-60. Chinese. PubMed PMID: 24432637.
3: Bailey DJ, Paveley N, Pillinger C, Foulkes J, Spink J, Gilligan CA. Epidemiology and chemical control of take-all on seminal and adventitious roots of wheat. Phytopathology. 2005 Jan;95(1):62-8. doi: 10.1094/PHYTO-95-0062. PubMed PMID: 18943837.
4: Bailey DJ, Paveley N, Spink J, Lucas P, Gilligan CA. Epidemiological analysis of take-all decline in winter wheat. Phytopathology. 2009 Jul;99(7):861-8. doi: 10.1094/PHYTO-99-7-0861. PubMed PMID: 19522584.

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